7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide
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Overview
Description
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydroxyl, methoxy, and amino groups, as well as a brominated dimethoxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide involves multiple steps, including the formation of the tetracene core, the introduction of hydroxyl and methoxy groups, and the attachment of the brominated side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of bromine with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-chloro-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-fluoro-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrofluoride
Uniqueness
The uniqueness of 7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide lies in its specific combination of functional groups and the presence of a brominated side chain, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C29H35Br2NO11 |
---|---|
Molecular Weight |
733.4 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrobromide |
InChI |
InChI=1S/C29H34BrNO11.BrH/c1-12-23(32)15(31)8-18(41-12)42-17-10-28(37,29(11-30,39-3)40-4)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(38-2)19(13)26(22)35;/h5-7,12,15,17-18,23,32,34,36-37H,8-11,31H2,1-4H3;1H |
InChI Key |
ZJMNKJBMLXACAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CBr)(OC)OC)O)N)O.Br |
Origin of Product |
United States |
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